12(S)-Hpete
12(S)-Hpete
12(S)-HPETE is the (S)-enantiomer of 12-HPETE. It has a role as a mouse metabolite. It is functionally related to an icosa-5,8,10,14-tetraenoic acid. It is a conjugate acid of a 12(S)-HPETE(1-). It is an enantiomer of a 12(R)-HPETE.
12(S)-HPETE is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
12(S)-Hpete is a natural product found in Homo sapiens and Hydra vulgaris with data available.
12(S)-HPETE is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
12(S)-Hpete is a natural product found in Homo sapiens and Hydra vulgaris with data available.
Brand Name:
Vulcanchem
CAS No.:
71774-10-2
VCID:
VC20818684
InChI:
InChI=1S/C20H32O4/c1-2-3-4-5-10-13-16-19(24-23)17-14-11-8-6-7-9-12-15-18-20(21)22/h7-11,13-14,17,19,23H,2-6,12,15-16,18H2,1H3,(H,21,22)/t19-/m0/s1
SMILES:
CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)OO
Molecular Formula:
C20H32O4
Molecular Weight:
336.5 g/mol
12(S)-Hpete
CAS No.: 71774-10-2
Cat. No.: VC20818684
Molecular Formula: C20H32O4
Molecular Weight: 336.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 12(S)-HPETE is the (S)-enantiomer of 12-HPETE. It has a role as a mouse metabolite. It is functionally related to an icosa-5,8,10,14-tetraenoic acid. It is a conjugate acid of a 12(S)-HPETE(1-). It is an enantiomer of a 12(R)-HPETE. 12(S)-HPETE is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). 12(S)-Hpete is a natural product found in Homo sapiens and Hydra vulgaris with data available. |
|---|---|
| CAS No. | 71774-10-2 |
| Molecular Formula | C20H32O4 |
| Molecular Weight | 336.5 g/mol |
| IUPAC Name | (12S)-12-hydroperoxyicosa-5,8,10,14-tetraenoic acid |
| Standard InChI | InChI=1S/C20H32O4/c1-2-3-4-5-10-13-16-19(24-23)17-14-11-8-6-7-9-12-15-18-20(21)22/h7-11,13-14,17,19,23H,2-6,12,15-16,18H2,1H3,(H,21,22)/t19-/m0/s1 |
| Standard InChI Key | ZIOZYRSDNLNNNJ-IBGZPJMESA-N |
| Isomeric SMILES | CCCCCC=CC[C@@H](C=CC=CCC=CCCCC(=O)O)OO |
| SMILES | CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)OO |
| Canonical SMILES | CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)OO |
| Appearance | Assay:≥98%A solution in ethanol |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator